Cas no 868981-09-3 (N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide)

N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide
- Ethanediamide, N1-[[3-[(4-bromophenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(2-methoxyphenyl)methyl]-
- N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
- AKOS024613895
- N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- MLS001236317
- F1843-0023
- 868981-09-3
- N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
- CHEMBL1712780
- HMS2991B03
- SMR000806439
-
- インチ: 1S/C20H22BrN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
- InChIKey: VRQWUMZZRXHXFS-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(S(C2=CC=C(Br)C=C2)(=O)=O)CCO1)(=O)C(NCC1=CC=CC=C1OC)=O
計算された属性
- せいみつぶんしりょう: 511.04127g/mol
- どういたいしつりょう: 511.04127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.500±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.09±0.46(Predicted)
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1843-0023-10μmol |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-25mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-10mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-5μmol |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-2μmol |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-2mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-30mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-20μmol |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-40mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1843-0023-3mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide |
868981-09-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamideに関する追加情報
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide (CAS No. 868981-09-3): A Comprehensive Overview
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide (CAS No. 868981-09-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features and potential biological activities. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research developments.
Chemical Structure and Properties
The chemical structure of N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide (CAS No. 868981-09-3) is defined by its intricate arrangement of functional groups. The molecule consists of an oxazolidine ring attached to a benzene sulfonyl group and a methoxyphenyl group, linked through an ethanediamide bridge. The presence of these functional groups imparts unique chemical properties to the compound, such as high reactivity and stability under various conditions.
The molecular formula of this compound is C20H25BrN3O5S, with a molecular weight of approximately 475.4 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental applications in medicinal chemistry and biological assays.
Synthesis Methods
The synthesis of N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide has been extensively studied in the literature. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate oxazolidine derivative, followed by coupling with a methoxyphenyl-substituted ethanediamine. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly routes for the synthesis of this compound. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. Additionally, green chemistry principles have been applied to minimize waste generation and enhance the sustainability of the synthetic process.
Biological Properties and Applications
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide has been investigated for its potential therapeutic applications due to its unique biological properties. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer activities.
In vitro studies have demonstrated that N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Furthermore, preclinical studies have revealed that this compound possesses potent anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including those derived from breast cancer, colon cancer, and leukemia. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
Recent Research Developments
The ongoing research on N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide continues to uncover new insights into its biological activities and potential therapeutic applications. Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce side effects.
A notable study published in the Journal of Medicinal Chemistry reported the development of prodrug derivatives of N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide. These prodrugs were designed to improve oral bioavailability and extend the half-life of the active compound in vivo. The results showed that these prodrugs exhibited enhanced therapeutic efficacy in animal models of inflammation and cancer.
In addition to its direct therapeutic applications, N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide has also been explored as a tool for studying cellular signaling pathways. Its ability to modulate specific protein targets makes it a valuable reagent for investigating the molecular mechanisms underlying various diseases.
Conclusion
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide (CAS No. 868981-09-3) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further development as a therapeutic agent for inflammatory diseases and cancer. Ongoing research continues to expand our understanding of this compound's mechanisms of action and optimize its pharmacological properties for clinical applications.
868981-09-3 (N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide) 関連製品
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
- 1244856-02-7(3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide)
- 133519-04-7(Chiralyst Ru802)
- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)



